1,4-Dioxane-2,6-dimethanol 1,4-Dioxane-2,6-dimethanol
Brand Name: Vulcanchem
CAS No.: 54120-69-3
VCID: VC20790872
InChI: InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2
SMILES: C1C(OC(CO1)CO)CO
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

1,4-Dioxane-2,6-dimethanol

CAS No.: 54120-69-3

Cat. No.: VC20790872

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxane-2,6-dimethanol - 54120-69-3

Specification

CAS No. 54120-69-3
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name [6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Standard InChI InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2
Standard InChI Key DXBFGULPNNFLAV-UHFFFAOYSA-N
SMILES C1C(OC(CO1)CO)CO
Canonical SMILES C1C(OC(CO1)CO)CO

Introduction

Chemical Structure and Properties

1,4-Dioxane-2,6-dimethanol is an organic compound with the molecular formula C₆H₁₂O₄. It is a derivative of 1,4-dioxane, featuring two hydroxymethyl groups at the 2 and 6 positions of the dioxane ring. This unique structure gives the compound distinctive chemical properties that make it valuable in various applications.

Basic Identification Data

The compound's identification data is summarized in the following table:

ParameterValue
IUPAC Name[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
CAS Registry Number54120-69-3
Molecular FormulaC₆H₁₂O₄
Molecular Weight148.16 g/mol
InChIInChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2
InChI KeyDXBFGULPNNFLAV-UHFFFAOYSA-N
Canonical SMILESC1C(OC(CO1)CO)CO
DSSTOX Substance IDDTXSID20337860

The compound contains two primary alcohol groups attached to the dioxane ring, which significantly influences its chemical behavior and reactivity . The presence of these hydroxyl groups allows for hydrogen bonding interactions, enhancing its solubility in water and polar solvents.

Structural Characteristics

The molecular structure of 1,4-Dioxane-2,6-dimethanol features a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. The two hydroxymethyl groups (-CH₂OH) are attached at positions 2 and 6 of the ring. This arrangement results in a molecule with multiple functional sites that can participate in various chemical reactions.

The compound's conformational flexibility, combined with its oxygen-rich structure, contributes to its ability to act as both a hydrogen bond donor and acceptor. This characteristic is particularly important for its interactions with biological systems and its utility in synthetic applications .

Synthesis Methods

Laboratory Synthesis

The synthesis of 1,4-Dioxane-2,6-dimethanol can be approached through various methodologies. One established route involves the hydroxymethylation of 1,4-dioxane. In this process, 1,4-dioxane reacts with formaldehyde under basic conditions, followed by appropriate purification steps to isolate the desired product.

Another synthetic pathway, mentioned in scientific literature, involves stereospecific approaches that allow for the preparation of specific enantiomers. As described in antiviral agent research, both (R)-2-hydroxymethyl- dioxane and (S)-2-hydroxymethyl- dioxane intermediates have been synthesized through asymmetric synthesis methods . These intermediates can be further transformed to obtain 1,4-Dioxane-2,6-dimethanol with controlled stereochemistry.

Synthetic Routes and Reactions

Based on related dioxane derivatives, potential synthetic strategies for 1,4-Dioxane-2,6-dimethanol might involve:

  • Reduction of corresponding diesters or diacids

  • Hydroxymethylation of 1,4-dioxane

  • Ring-closing reactions of appropriate precursors containing the necessary hydroxymethyl groups

In research contexts, the synthesis of (R)-2-hydroxymethyl- dioxane has been reported, which could potentially be extended to produce 1,4-Dioxane-2,6-dimethanol through additional hydroxymethylation . The reported synthesis involved several steps including the conversion to 2-iodomethyl- dioxane using reagents such as imidazole, triphenylphosphine, and iodine in a mixed solvent system of toluene and tetrahydrofuran at ambient temperature .

Chemical Reactivity

Types of Reactions

1,4-Dioxane-2,6-dimethanol can participate in various chemical reactions, primarily due to its hydroxymethyl functional groups. The most significant reactions include:

Oxidation Reactions

The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. This oxidation pathway is important for the transformation of this compound into other valuable derivatives.

Reduction Processes

While already containing reduced hydroxymethyl groups, the compound can undergo further transformations through reduction of other modified functional groups introduced to the molecule.

Substitution Reactions

The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other derivatives. These transformations expand the utility of 1,4-Dioxane-2,6-dimethanol as a precursor for more complex molecules.

Reaction Conditions

The reactivity of 1,4-Dioxane-2,6-dimethanol is influenced by various factors including pH, temperature, solvent systems, and the presence of catalysts. When planning reactions involving this compound, these parameters must be carefully controlled to achieve the desired outcomes and minimize side reactions.

Biological Activity and Applications

Antiviral Applications

Research indicates that dioxane derivatives have shown promise as antiviral agents. Specifically, studies on Sindbis virus found that certain dioxane-based compounds exhibited significant antiviral activity. Although the mentioned studies focused primarily on (R)-2-hydroxymethyl- dioxane rather than 1,4-Dioxane-2,6-dimethanol itself, this suggests potential applications for structurally related dioxane derivatives .

In one notable study, (R)-2-hydroxymethyl- dioxane unexpectedly proved to be an effective antiviral agent, inhibiting Sindbis virus replication with an EC50 of 3.4 μM. Importantly, the compound showed no cytotoxicity in uninfected BHK cells at concentrations up to 1 mM, indicating a favorable therapeutic index .

Synthetic Chemistry Applications

The dual functional hydroxymethyl groups of 1,4-Dioxane-2,6-dimethanol make it valuable as a building block in synthetic chemistry. The compound can serve as a precursor for more complex molecules, particularly those requiring specific spatial arrangements of functional groups.

Research in this area has explored the use of dioxane derivatives in the synthesis of compounds with potential biological activities. The ability to control stereochemistry during synthesis, as demonstrated with (R)-2-hydroxymethyl- dioxane and (S)-2-hydroxymethyl- dioxane, further enhances the utility of these compounds as synthetic intermediates .

Comparison with Related Compounds

Structural Analogues

1,4-Dioxane-2,6-dimethanol shares structural similarities with several compounds, but its unique arrangement of functional groups distinguishes it from these analogues. The following table compares 1,4-Dioxane-2,6-dimethanol with related compounds:

CompoundMolecular FormulaKey Differences
1,4-DioxaneC₄H₈O₂Lacks hydroxymethyl groups
1,4-Dioxane, 2,6-dimethyl-C₆H₁₂O₂Contains methyl groups instead of hydroxymethyl groups
(R)-2-hydroxymethyl- dioxaneC₅H₁₀O₃Contains only one hydroxymethyl group
3,6-Dimethyl-1,4-dioxane-2,5-dioneC₆H₈O₄Contains carbonyl groups and methyl substituents

These structural differences result in distinct chemical properties and applications for each compound. For instance, while 1,4-Dioxane-2,6-dimethanol features two hydroxyl groups that can participate in hydrogen bonding and various reactions, 1,4-Dioxane, 2,6-dimethyl- contains methyl groups that are relatively inert compared to hydroxymethyl groups .

Functional Comparison

The presence of two hydroxymethyl groups in 1,4-Dioxane-2,6-dimethanol significantly affects its physical properties and chemical behavior compared to related compounds:

  • Increased polarity and water solubility compared to 1,4-Dioxane and 1,4-Dioxane, 2,6-dimethyl-

  • Enhanced ability to form hydrogen bonds

  • Greater reactivity in substitution and oxidation reactions

  • Different biological interaction profile

These functional differences explain why 1,4-Dioxane-2,6-dimethanol might have applications distinct from those of its structural analogues, particularly in contexts where hydrogen bonding or specific reactivity patterns are desired .

Analytical Methods for Identification

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) is widely employed for the identification and quantification of 1,4-Dioxane-2,6-dimethanol and related compounds. This technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) may also be used, particularly for compounds that might decompose at the high temperatures used in GC/MS. For 1,4-Dioxane-2,6-dimethanol, its polarity and hydroxyl groups make it well-suited for analysis by HPLC with appropriate columns and mobile phases.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1,4-Dioxane-2,6-dimethanol. Both ¹H-NMR and ¹³C-NMR can be used to confirm the presence and positions of the hydroxymethyl groups and the dioxane ring.

Infrared (IR) spectroscopy can identify characteristic absorption bands associated with the hydroxyl groups and the ether linkages in the dioxane ring. This technique helps confirm the functional groups present in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,4-Dioxane-2,6-dimethanol, aiding in its identification and confirmation of its purity.

Current Research and Future Directions

Ongoing Research Areas

Current research involving dioxane derivatives like 1,4-Dioxane-2,6-dimethanol focuses on several promising areas:

  • Development of antiviral agents, particularly against enveloped viruses like Sindbis virus

  • Exploration of their potential as building blocks in medicinal chemistry

  • Investigation of their role in polymer chemistry and materials science

  • Evaluation of their environmental impact and biodegradability

The unique structure of 1,4-Dioxane-2,6-dimethanol, with its dual hydroxymethyl groups, positions it as a compound of interest in these research domains.

Future Research Directions

Several potential avenues for future research involving 1,4-Dioxane-2,6-dimethanol include:

  • Development of more efficient and stereoselective synthesis methods

  • Exploration of its potential in green chemistry applications

  • Investigation of its biological activities against a broader range of pathogens

  • Study of its applicability in the synthesis of biodegradable polymers

  • Research into its potential role in drug delivery systems

As research continues, our understanding of this compound's properties and applications will undoubtedly expand, potentially revealing new uses in various scientific fields.

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